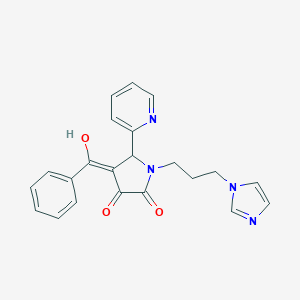
1-(3-(1H-imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-(1H-imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, commonly referred to as a pyrrolone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
The molecular formula of the compound is C23H20N3O3, with a molecular weight of approximately 405.42 g/mol. The structural components of this compound suggest potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It acts as a p53-Mdm2 inhibitor, which is significant in the context of cancer treatment. The Mdm2 protein negatively regulates the p53 tumor suppressor, and inhibiting this interaction can lead to increased p53 activity, promoting apoptosis in cancer cells.
Table 1: Anticancer Activity Data
The compound has shown promising results in inhibiting cell proliferation in various human cancer cell lines, with IC50 values comparable to established chemotherapeutics such as doxorubicin.
The mechanism by which this compound exerts its anticancer effects involves the modulation of cell cycle progression and induction of apoptosis through the activation of p53 pathways. Studies indicate that it may also interfere with other signaling pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. The imidazole ring contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Table 2: Antimicrobial Activity Data
This dual activity against cancer and microbial pathogens positions it as a candidate for further development in both oncology and infectious disease treatments.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to controls, suggesting effective bioavailability and therapeutic potential.
- Combination Therapy : When used in combination with other chemotherapeutics, there was a synergistic effect observed, enhancing overall efficacy against resistant cancer cell lines.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety in clinical settings.
Propiedades
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20(16-7-2-1-3-8-16)18-19(17-9-4-5-10-24-17)26(22(29)21(18)28)13-6-12-25-14-11-23-15-25/h1-5,7-11,14-15,19,27H,6,12-13H2/b20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDQJSDCTVEEK-CZIZESTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














